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Compound of Interest

7-Bromo-2H-benzo[B][1,4]thiazin-
3(4H)-one

Cat. No.: B184867

Compound Name:

Despite a comprehensive search of scientific literature and crystallographic databases, the
specific crystal structure analysis for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one has not been
publicly reported. Therefore, providing a detailed technical guide on its core crystallographic
data and experimental protocols is not possible at this time. The 1,4-benzothiazine core is a
significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically
active compounds and its utility as a versatile building block for developing new therapeutic
agents.[1]

To provide a representative example of the in-depth technical guide requested, this report will
focus on a closely related and structurally characterized compound: 4-benzyl-2H-benzo[b]
[2]thiazin-3(4H)-one. The following sections will detail its crystal structure analysis,
experimental protocols, and relevant data, presented in the requested format. This information
is sourced from a published crystallographic study and serves as an illustrative guide for the
type of analysis performed on such molecules.

Crystal Structure Data of 4-benzyl-2H-benzo[b][2]
[3]thiazin-3(4H)-one

The crystal structure of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one was determined by single-
crystal X-ray diffraction. The key crystallographic data and data collection parameters are
summarized in the tables below.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b184867?utm_src=pdf-interest
https://www.benchchem.com/product/b184867
https://www.researchgate.net/figure/Fig-27-X-ray-crystal-structure-of-1-4-benzothiazine-derivative_fig1_316856471
https://www.researchgate.net/figure/Fig-27-X-ray-crystal-structure-of-1-4-benzothiazine-derivative_fig1_316856471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Crystal Data and Structure Refinement
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Parameter Value
Empirical Formula C1sH13NOS
Formula Weight 255.32
Crystal System Monoclinic
Space Group P2i/c

a (A) 10.8711 (7)
b (A) 5.3815 (3)

c (A 21.1997 (13)
B(°) 93.128 (1)
Volume (A3) 1238.39 (13)
z 4
Temperature (K) 150

Radiation (A)

Mo Ka (A = 0.71073)

Density (calculated) (Mg/m3) 1.369
Absorption Coefficient (mm~1) 0.25
F(000) 536

Crystal Size (mm3)

0.31 x0.19 x 0.15

Theta range for data collection (°)

2.6t029.0

Reflections collected

22588

Independent reflections

3318 [R(int) = 0.034]

Data / restraints / parameters

3318/0/163

Goodness-of-fit on F2

1.06

Final R indices [I>2a()]

R1=0.038, wR2 = 0.107

R indices (all data)

R1=0.048, wR2 = 0.113
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Largest diff. peak and hole (e.A-3) 0.43 and -0.19

Data sourced from a study on 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.[3]

Experimental Protocols
Synthesis of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-0one

To a solution of 2H-benzo[b][2]thiazin-3(4H)-one (0.543 g, 3.29 mmol), benzyl chloride (0.76
ml, 6.58 mmol), and potassium carbonate (0.91 g, 6.58 mmol) in 15 ml of dimethylformamide
(DMF), a catalytic amount of tetra-n-butylammonium bromide (0.11 g, 0.33 mmol) was added.
[3] The resulting mixture was stirred for 24 hours. The solid material was then removed by
filtration, and the solvent was evaporated under vacuum. The final solid product was purified
through recrystallization from ethanol to yield colorless crystals suitable for X-ray diffraction.[3]

X-ray Crystallography
Data collection was performed on a Bruker SMART APEX CCD diffractometer.[3] The structure
was solved and refined using the SHELXTL software package.[3]

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis
of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.

Click to download full resolution via product page

Caption: Synthesis and X-ray crystallographic analysis workflow.
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Logical Relationship of Benzothiazine Synthesis

The synthesis of 2H-benzol[b][2]thiazin-3(4H)-one derivatives often involves the cyclization of 2-
aminothiophenols with a-halo carbonyl compounds.[1] The following diagram illustrates this

general synthetic logic.
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Caption: General synthetic pathway to the benzothiazinone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Analysis of Benzothiazine Derivatives: A Look into a
Structurally Related Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184867#crystal-structure-analysis-of-7-bromo-2h-
benzo-b-thiazin-3-4h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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